3-amino-N-(3-chloro-4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Description
3-amino-N-(3-chloro-4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by a fused heterocyclic core with distinct substituents. Its molecular formula is C₂₂H₁₆ClN₅OS (CAS: 489415-09-0), featuring:
- A 3-chloro-4-methylphenyl group at the carboxamide position, which introduces steric and electronic effects that may influence receptor binding.
- An amino group at the 3-position, critical for hydrogen bonding and solubility .
This compound belongs to a broader class of thieno[2,3-b]pyridines, which are pharmacologically relevant due to their structural diversity and tunable properties.
Properties
IUPAC Name |
3-amino-N-(3-chloro-4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c1-11-2-3-13(10-15(11)21)24-19(26)18-17(22)14-4-5-16(25-20(14)27-18)12-6-8-23-9-7-12/h2-10H,22H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWIMVJTVIQPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Patent-Based Synthesis (EP2008654A1)
-
Step 1: Synthesize 3-amino-4-methyl-6-hydroxythieno[2,3-b]pyridine-2-carboxamide via cyclocondensation.
-
Step 2: Introduce the pyridin-4-yl group using 4-chloromethylpyridine.
-
Step 3: Purify via recrystallization from ethanol/water (4:1).
Yield: 67% over three steps.
ACS Omega Route (Adapted from )
-
Step 1: React 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with 2-chloro-N-(3-chloro-4-methylphenyl)acetamide.
-
Step 2: Cyclize the thioether intermediate with NaOEt in ethanol.
-
Step 3: Aminate at position 3 using NH₃/MeOH under pressure.
Yield: 72% overall.
Characterization and Quality Control
Critical analytical data for the final compound:
-
¹H NMR (DMSO-d₆): δ 8.72 (d, J = 5.1 Hz, 2H, pyridinyl-H), 7.89 (s, 1H, thieno-H), 7.45 (d, J = 8.2 Hz, 1H, aryl-H), 2.41 (s, 3H, CH₃).
Challenges and Optimization
Chemical Reactions Analysis
Hypochlorite-Mediated Oxidative Dimerization
This compound undergoes noncatalyzed oxidative dimerization when treated with sodium hypochlorite (NaOCl), producing polycyclic derivatives. The reaction pathway is solvent-dependent:
-
In aqueous ethanol : Forms a mixture of dimerized polycycles (e.g., 31 ) and solvolysis products (e.g., 32 ) via electrophilic chlorination and carbocation intermediates .
-
Mechanism :
Table 1: Oxidation Products and Yields
| Solvent | Major Product | Yield (%) | Key Structural Features |
|---|---|---|---|
| Aqueous EtOH | Polycycle 31 | 28–29 | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine core |
| Aqueous EtOH | Solvolysis product 32 | 14–15 | Ethoxy-substituted dihydrothienopyridine |
Nucleophilic Aromatic Substitution
The electron-deficient pyridine and chlorophenyl groups facilitate nucleophilic substitution:
-
Amino group reactivity : The 3-amino moiety participates in condensation reactions with carbonyl compounds, forming Schiff bases or heterocyclic hybrids (e.g., benzimidazole derivatives) .
-
Chlorophenyl group : The chloro substituent undergoes Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups.
Table 2: Substitution Reagents and Outcomes
Sodium Borohydride Reduction
The pyridine ring undergoes selective reduction to yield tetrahydropyridine derivatives, enhancing solubility and modulating biological activity.
Mechanistic Insights and Kinetic Studies
-
Oxidation kinetics : Hypochlorite-mediated dimerization follows pseudo-first-order kinetics, with rate constants (k) ranging from 0.12 to 0.45 h⁻¹ depending on substituent electronic effects .
-
Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate amide bond formation, while protic solvents favor solvolysis pathways .
Biological Implications of Reaction Products
Derivatives synthesized via these reactions exhibit promising bioactivity:
-
Polycycle 31 : Demonstrates inhibitory activity against proto-oncogene tyrosine-protein kinase (Src) (IC₅₀ = 0.8 μM) .
-
Benzimidazole hybrids : Show anti-inflammatory effects via NF-κB pathway suppression .
Table 3: Biological Activity of Key Derivatives
| Derivative | Target/Pathway | IC₅₀/EC₅₀ | Therapeutic Potential |
|---|---|---|---|
| Polycycle 31 | Src kinase | 0.8 μM | Anticancer agent development |
| Benzimidazole hybrid | NF-κB signaling | 1.2 μM | Anti-inflammatory therapeutics |
Comparative Analysis with Structural Analogs
The 3-chloro-4-methylphenyl group enhances metabolic stability compared to analogs with electron-withdrawing substituents (e.g., trifluoromethyl).
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to 3-amino-N-(3-chloro-4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide can inhibit critical pathways involved in tumor growth. Specifically, the PI3K/Akt/mTOR signaling pathway is a target for many cancer therapies due to its role in cell proliferation and survival.
- Case Study : A study highlighted the effectiveness of dual PI3K/mTOR inhibitors, which include structural analogs of the compound . These inhibitors have shown promise in treating various malignancies, including ovarian and breast cancers, by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar thieno[2,3-b]pyridine derivatives have demonstrated activity against various bacterial strains.
- Data Table: Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thieno derivative | E. coli | 50 µM |
| Thieno derivative | S. aureus | 75 µM |
This data suggests that compounds with similar structures may also exhibit significant antimicrobial properties .
Neuroprotective Effects
Emerging research suggests that thieno[2,3-b]pyridine derivatives could have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
- Research Insight : Compounds targeting neuroinflammation pathways have been shown to reduce neuronal damage in models of Alzheimer's disease . The specific mechanisms through which these compounds exert their effects are still under investigation but are believed to involve modulation of inflammatory cytokines.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chloro-4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine derivatives exhibit structural variations that significantly impact their physicochemical and biological profiles. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Molecular Comparisons
Key Observations:
Substituent Effects on Solubility :
- Pyridinyl groups (e.g., in the target compound) increase aqueous solubility due to nitrogen’s hydrogen-bonding capacity .
- Trifluoromethyl (CF₃) and thienyl groups (e.g., ) reduce solubility but enhance metabolic stability and membrane permeability.
Impact of Aromatic Substituents: Chlorophenyl and methylphenyl groups (e.g., ) contribute to lipophilicity, favoring interactions with hydrophobic enzyme pockets.
Synthetic Accessibility :
- Compounds with methoxymethyl () or cyclopropylamine () substituents require specialized reagents (e.g., DMF, CH₂Cl₂/EtOH) and controlled heating , whereas halogenated derivatives (e.g., ) often employ nucleophilic substitution or Suzuki coupling .
Notes
Limitations of Available Data : Direct biological activity comparisons are hindered by the absence of standardized assay results in the provided evidence. Substituent effects are inferred from structural trends.
Synthetic Challenges : Derivatives with CF₃ or sulfamoyl groups () may require multi-step protocols and rigorous purification (e.g., column chromatography, recrystallization) .
Safety Considerations: Compounds like 3-amino-N-(4-methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide require GHS-compliant handling due to undefined hazards .
Biological Activity
The compound 3-amino-N-(3-chloro-4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide (CAS No. 625370-61-8) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C20H15ClN4OS
- Molecular Weight : 394.88 g/mol
- Synonyms : Thieno[2,3-b]pyridine-2-carboxamide
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against a range of microbial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thienopyridine derivatives, including our compound of interest. The results indicated significant activity against common pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 μM |
| Pseudomonas aeruginosa | 0.21 μM |
| Candida albicans | 0.83 μM |
The compound demonstrated a potent inhibitory effect comparable to established antibiotics like ciprofloxacin, indicating its potential as a new antimicrobial agent .
Anticancer Activity
In vitro studies have reported the cytotoxic effects of this compound on various cancer cell lines. For instance, the compound was tested against human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). The findings revealed:
- IC50 Values : The compound exhibited varying degrees of cytotoxicity with an IC50 value reached after 72 hours of exposure.
- Cell Line Sensitivity : HaCat cells were more sensitive compared to BALB/c 3T3 cells, suggesting selective toxicity which may be beneficial for therapeutic applications .
The biological activity of this compound is hypothesized to involve interactions with essential microbial enzymes and cancer cell pathways:
- Enzyme Inhibition : Molecular docking studies suggest that the compound binds effectively to key enzymes such as DNA gyrase and MurD, which are critical for bacterial replication and survival.
- Binding Interactions : The formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites enhances its inhibitory potential .
Case Studies
Several studies have highlighted the promising biological activities of this compound:
- Study on Antimicrobial Efficacy : A comparative study involving various thienopyridine derivatives showed that our compound had one of the lowest MIC values against resistant strains, indicating its potential utility in treating infections caused by multidrug-resistant bacteria .
- Cytotoxicity Assessment : Research assessing the cytotoxic effects on cancer cell lines revealed that the compound could inhibit cell proliferation significantly at low concentrations, suggesting a mechanism that warrants further investigation for cancer therapy .
Q & A
Q. What are the optimal synthetic routes for preparing 3-amino-N-(3-chloro-4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyridine and thiophene precursors. Key steps include:
- Intermediate preparation : Use of 3-chloro-4-methylaniline as the amine source for carboxamide formation .
- Cyclization : Employing microwave-assisted synthesis or transition metal catalysis (e.g., Pd-mediated coupling) to enhance reaction efficiency .
- Purification : Gradient column chromatography with solvents like ethyl acetate/hexane (3:1) to isolate the product. Yield improvements (>70%) are achieved by optimizing reaction time (12–24 hrs) and temperature (80–100°C) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Use a multi-technique approach:
- NMR : Confirm the carboxamide NH proton (δ 10.2–10.8 ppm) and pyridinyl protons (δ 8.1–8.5 ppm) .
- HRMS : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 450.08) .
- FT-IR : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and amino groups (N-H at ~3350 cm⁻¹) .
Q. How should researchers design in vitro assays to screen this compound’s antimicrobial or anticancer activity?
- Methodological Answer :
- Antimicrobial : Follow CLSI guidelines using broth microdilution (e.g., MIC determination against Pseudomonas aeruginosa and Proteus vulgaris). Include positive controls (e.g., ciprofloxacin) and test concentrations from 0.5–128 µg/mL .
- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Validate results with flow cytometry for apoptosis markers (Annexin V/PI) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability. Mitigate by:
- Standardizing protocols : Use identical cell lines/passage numbers and bacterial strains (ATCC references) .
- Orthogonal assays : Confirm antimicrobial activity with time-kill kinetics alongside MIC data .
- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thieno[2,3-b]pyridine core?
- Methodological Answer :
- Substitution patterns : Systematically modify the pyridin-4-yl group (e.g., replace with pyrimidine) and assess impact on bioactivity .
- Functional group swaps : Replace the 3-chloro-4-methylphenyl moiety with electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity and membrane penetration .
- Crystallography : Use X-ray diffraction (as in ) to correlate substituent stereochemistry with target binding (e.g., kinase inhibition).
Q. What computational methods are suitable for predicting this compound’s physicochemical properties and target interactions?
- Methodological Answer :
- ADMET prediction : Use SwissADME to estimate logP (≈3.2), solubility (≈0.02 mg/mL), and blood-brain barrier permeability .
- Docking studies : Model interactions with EGFR or PARP using AutoDock Vina. Focus on hydrogen bonding with the carboxamide group and π-π stacking with the pyridinyl ring .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) with slow evaporation .
- Co-crystallization : Add co-formers (e.g., succinic acid) to improve lattice stability .
- Low-temperature XRD : Collect data at 100 K to minimize thermal motion artifacts .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental bioactivity be investigated?
- Methodological Answer :
- Validate assumptions : Re-examine protonation states (use MarvinSketch at pH 7.4) and tautomeric forms .
- Off-target screening : Perform kinase profiling (e.g., Eurofins Panlabs panel) to identify unanticipated interactions .
- Metabolite identification : Use LC-MS to detect active metabolites that may contribute to observed effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
